molecular formula C10H22N2 B14027348 (1-(Tert-butyl)piperidin-4-yl)methanamine

(1-(Tert-butyl)piperidin-4-yl)methanamine

Cat. No.: B14027348
M. Wt: 170.30 g/mol
InChI Key: LRZTUALEAJCYRD-UHFFFAOYSA-N
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Description

(1-(Tert-butyl)piperidin-4-yl)methanamine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a tert-butyl group at the nitrogen atom and a methanamine group at the 4-position. This structural configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tert-butyl)piperidin-4-yl)methanamine typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Attachment of Methanamine Group: The methanamine group is attached through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-(Tert-butyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines.

Scientific Research Applications

(1-(Tert-butyl)piperidin-4-yl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(Tert-butyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1-(Tert-butoxycarbonyl)piperidin-4-yl)methylamine: Similar structure with a tert-butoxycarbonyl group instead of a tert-butyl group.

    (1-(Tert-butyl)piperidin-4-yl)methylamine: Similar structure with a methylamine group instead of a methanamine group.

Uniqueness

(1-(Tert-butyl)piperidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the tert-butyl and methanamine groups enhances its stability and versatility in various applications.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(1-tert-butylpiperidin-4-yl)methanamine

InChI

InChI=1S/C10H22N2/c1-10(2,3)12-6-4-9(8-11)5-7-12/h9H,4-8,11H2,1-3H3

InChI Key

LRZTUALEAJCYRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)CN

Origin of Product

United States

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